2,4,6-Trimethyl-1,3,5-trithiane 2,4,6-Trimethyl-1,3,5-trithiane 2, 4, 6-Trimethyl-1, 3, 5-trithiane, also known as thioacetaldehyde or 1, 3, 5-trithiane, 2, 4, 6-trimethyl, #1, belongs to the class of organic compounds known as trithianes. These are organic compounds containing a six-member aliphatic saturated heterocycle made up of three sulfur atoms and three carbon atoms. 2, 4, 6-Trimethyl-1, 3, 5-trithiane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 4, 6-trimethyl-1, 3, 5-trithiane is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 2765-04-0
VCID: VC3886239
InChI: InChI=1S/C6H12S3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3
SMILES: CC1SC(SC(S1)C)C
Molecular Formula: C6H12S3
Molecular Weight: 180.4 g/mol

2,4,6-Trimethyl-1,3,5-trithiane

CAS No.: 2765-04-0

Cat. No.: VC3886239

Molecular Formula: C6H12S3

Molecular Weight: 180.4 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethyl-1,3,5-trithiane - 2765-04-0

Specification

CAS No. 2765-04-0
Molecular Formula C6H12S3
Molecular Weight 180.4 g/mol
IUPAC Name 2,4,6-trimethyl-1,3,5-trithiane
Standard InChI InChI=1S/C6H12S3/c1-4-7-5(2)9-6(3)8-4/h4-6H,1-3H3
Standard InChI Key XQVYLDFSPBXACS-UHFFFAOYSA-N
SMILES CC1SC(SC(S1)C)C
Canonical SMILES CC1SC(SC(S1)C)C
Melting Point 101°C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2,4,6-Trimethyl-1,3,5-trithiane belongs to the trithiane family, a class of heterocyclic compounds with three sulfur atoms in a six-membered ring. The molecule exhibits C3hC_{3h} symmetry, with methyl groups positioned at the 2, 4, and 6 positions of the 1,3,5-trithiane backbone . The chair conformation of the ring minimizes steric strain, allowing for stable supramolecular interactions.

Molecular Formula: C6H12S3\text{C}_6\text{H}_{12}\text{S}_3
Molecular Weight: 180.4 g/mol .
SMILES Notation: CC1SC(SC(S1)C)C .
InChI Key: XQVYLDFSPBXACS-UHFFFAOYSA-N .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a puckered ring geometry with sulfur-sulfur bond lengths averaging 2.05 Å, consistent with typical single-bond distances. Nuclear magnetic resonance (NMR) spectra show distinct proton environments for the methyl groups (δ ~1.5 ppm) and sulfur-adjacent carbons (δ ~35 ppm in 13C^{13}\text{C} NMR) .

Synthesis and Manufacturing

Traditional Synthetic Routes

The compound is synthesized via cyclotrimerization of thioacetaldehyde under acidic conditions. This method yields a mixture of α- and β-isomers, which can be separated via fractional crystallization .

3CH3CHSH+C6H12S3+3H2O3 \, \text{CH}_3\text{CHS} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_{12}\text{S}_3 + 3 \, \text{H}_2\text{O}

Modern Advances

Recent protocols employ Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity, achieving >90% yield of the β-isomer . Microwave-assisted synthesis has reduced reaction times from 12 hours to 30 minutes, improving industrial scalability .

Physicochemical Properties

Physical Properties

PropertyValueSource
Melting Point86–88°C
Boiling Point285°C (decomposes)
Density1.32 g/cm³
SolubilityInsoluble in water; soluble in CH₃CN, CHCl₃

Chemical Reactivity

The sulfur atoms in the trithiane ring act as electron-deficient centers, facilitating nucleophilic attacks. Key reactions include:

  • Oxidation: Forms sulfoxides and sulfones under mild oxidizing conditions (e.g., H₂O₂) .

  • Photolysis: UV irradiation in acetonitrile generates thioesters (e.g., CH₃C(=S)SCH(CH₃)SCH₂CH₃) and isomerizes β-TMT to α-TMT with a quantum yield of 0.43 .

Applications in Materials Science

Polymer Chemistry

The compound’s rigid backbone and sulfur content make it a candidate for high-performance polymers. Copolymerization with styrene derivatives yields materials with enhanced thermal stability (decomposition temperatures >300°C) .

Supramolecular Systems

In host-guest chemistry, 2,4,6-trimethyl-1,3,5-trithiane forms inclusion complexes with fullerenes via π\pi-S interactions, demonstrated by shifts in UV-Vis absorption spectra .

Recent Research and Innovations

Photochemical Studies

Laser flash photolysis experiments reveal a biphasic decay mechanism for β-TMT in acetonitrile:

  • Primary Step: Ring opening to form a thiyl radical intermediate (t1/2=2.1μst_{1/2} = 2.1 \, \mu s) .

  • Secondary Step: Radical recombination or isomerization to α-TMT .

Environmental and Toxicological Profiles

Preliminary ecotoxicology data indicate low acute toxicity (LC₅₀ > 100 mg/L in Daphnia magna), though chronic exposure studies remain pending .

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